![molecular formula C19H17N3OS B5146551 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B5146551.png)
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE
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Overview
Description
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with phenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenylacetamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-[(2-amino-6-methyl-4-pyrimidinyl)sulfanyl]-N-(2-phenylethyl)acetamide
Uniqueness
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N-PHENYLACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both thioether and acetamide functionalities. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-14-12-17(15-8-4-2-5-9-15)22-19(20-14)24-13-18(23)21-16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTJPXJEHHSJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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